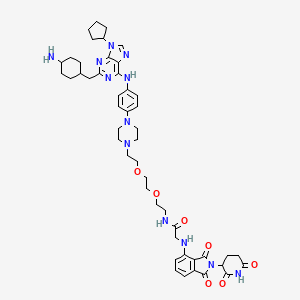

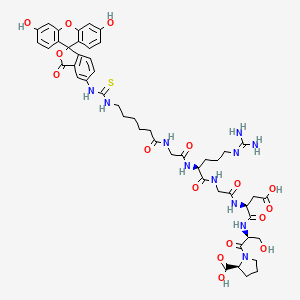

PROTAC FLT3/CDK9 degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

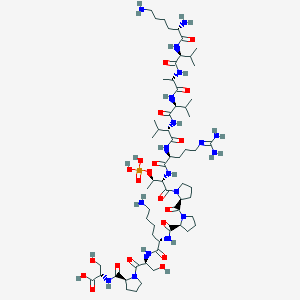

El Degradador PROTAC FLT3/CDK9-1 es un potente degradador dual que se dirige a la tirosina quinasa 3 similar a FMS (FLT3) y la quinasa 9 dependiente de ciclina (CDK9). Este compuesto está diseñado para inducir la apoptosis y degradar eficazmente las proteínas diana FLT3 y CDK9, lo que lo convierte en un candidato prometedor para la investigación en leucemia mieloide aguda (LMA) con mutaciones FLT3-ITD .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Degradador PROTAC FLT3/CDK9-1 implica la conjugación de ligandos para FLT3 y CDK9 con un enlace que facilita la formación de una molécula heterobifuncional. La ruta sintética generalmente incluye:

Síntesis del ligando: Preparación de ligandos individuales para FLT3 y CDK9.

Unión del enlace: Conjugación de los ligandos con una molécula de enlace.

Ensamblaje final: Acoplamiento de los ligandos conjugados para formar la molécula PROTAC final

Métodos de producción industrial

Los métodos de producción industrial para el Degradador PROTAC FLT3/CDK9-1 no están ampliamente documentados. El enfoque general implica la síntesis a gran escala de los componentes individuales, seguida de su conjugación en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El Degradador PROTAC FLT3/CDK9-1 principalmente experimenta:

Reacciones de degradación: Induce la degradación proteasómica de FLT3 y CDK9.

Inducción de apoptosis: Desencadena la apoptosis en las células diana

Reactivos y condiciones comunes

Reactivos: Los reactivos comunes incluyen inhibidores del proteasoma como MG132 para estudiar el proceso de degradación.

Condiciones: Las condiciones típicas implican la incubación del compuesto con células diana a concentraciones y puntos de tiempo variables para observar los efectos de degradación y apoptóticos

Principales productos formados

Los principales productos formados a partir de estas reacciones son los fragmentos degradados de las proteínas FLT3 y CDK9, que luego son procesados por el proteasoma .

Aplicaciones Científicas De Investigación

El Degradador PROTAC FLT3/CDK9-1 tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y los mecanismos de degradación de los PROTAC de doble diana.

Biología: Investiga las vías biológicas que involucran FLT3 y CDK9, particularmente en las células cancerosas.

Medicina: Explora el potencial terapéutico en el tratamiento de la LMA con mutaciones FLT3-ITD.

Mecanismo De Acción

El Degradador PROTAC FLT3/CDK9-1 ejerce sus efectos a través de un mecanismo conocido como quimera de direccionamiento a proteólisis (PROTAC). El compuesto se une a FLT3 y CDK9, reclutando una ligasa de ubiquitina E3, que etiqueta las proteínas diana para su degradación por el proteasoma. Este proceso conduce a la reducción efectiva de los niveles de FLT3 y CDK9, induciendo la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Degradador PROTAC CDK9-1: Degrada selectivamente CDK9.

Degradador PROTAC FLT3/CDKs-1: Se dirige a FLT3 y múltiples quinasas dependientes de ciclina.

KI-CDK9d-32: Un degradador de CDK9 altamente potente y selectivo

Singularidad

El Degradador PROTAC FLT3/CDK9-1 es único debido a su capacidad de doble diana, degradando eficazmente tanto FLT3 como CDK9. Esta acción dual mejora su potencial eficacia terapéutica, particularmente en cánceres con mutaciones FLT3-ITD .

Propiedades

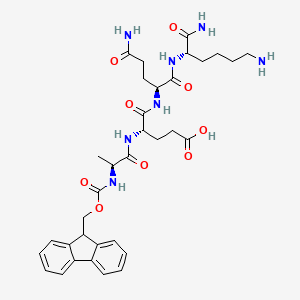

Fórmula molecular |

C48H62N12O7 |

|---|---|

Peso molecular |

919.1 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |

Clave InChI |

UKICDSIDQFKJID-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)